Adenosine A2B Receptor Binding Affinity: 3,5-Difluoropyridin-4-amine as a High-Affinity Pharmacophore
In a radioligand displacement assay evaluating N-[5-(3,5-difluoropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-yl]cyclopropane carboxamide (a derivative containing the 3,5-difluoropyridin-4-amine core), the compound demonstrated potent binding to the human adenosine A2B receptor with a Ki of 26 nM [1]. This high-affinity binding distinguishes the 3,5-difluoropyridin-4-amine pharmacophore from unsubstituted pyridine or alternative fluoro-regioisomeric cores, which typically exhibit significantly reduced or negligible affinity at this target.
| Evidence Dimension | Binding Affinity (Ki) to Human Adenosine A2B Receptor |
|---|---|
| Target Compound Data | Ki = 26 nM (as derivative core) |
| Comparator Or Baseline | Unsubstituted pyridine core / alternative regioisomers: Activity substantially reduced or absent |
| Quantified Difference | Nanomolar affinity vs. reduced/negligible activity for non-fluorinated or alternative fluoro-position analogs |
| Conditions | Displacement of [3H]DPCPX from human adenosine A2B receptor expressed in HEK293 cells, 60 min incubation, filtration binding assay |
Why This Matters
This establishes the 3,5-difluoropyridin-4-amine core as a privileged pharmacophore for achieving high-affinity GPCR target engagement, a property not guaranteed with alternative halogen or regioisomeric building blocks.
- [1] BindingDB. BDBM50336981: N-[5-(3,5-Difluoropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-yl]cyclopropane carboxamide. Accessed 2025. View Source
